2-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione
Description
2-Ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione is a bicyclic heterocyclic compound featuring a fused cyclopenta-thieno-pyrimidine core. The molecule contains a thione (C=S) group at position 4 and an ethyl substituent at position 2. Its molecular formula is C₁₁H₁₂N₂S₂, with a molecular weight of 236.36 g/mol. The compound is synthesized via cyclization reactions involving thiourea intermediates or via substitution reactions on preformed pyrimidine scaffolds . Its structural complexity and functional groups make it a candidate for diverse biological activities, including antimicrobial and enzyme inhibitory properties .
Properties
IUPAC Name |
10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-triene-12-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S2/c1-2-8-12-10(14)9-6-4-3-5-7(6)15-11(9)13-8/h2-5H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJKBRUYUARVGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C3=C(S2)CCC3)C(=S)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as the presence of nucleophilic reagents and microwave irradiation to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, is crucial for efficient large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the production efficiency and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Research highlights include:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, modifications in the thieno-pyrimidine structure have led to enhanced efficacy against resistant bacterial strains .
- Anticancer Properties : Preliminary studies indicate that the compound may possess anticancer activity. In vitro assays demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy .
| Application Type | Description |
|---|---|
| Antimicrobial | Effective against resistant bacterial strains |
| Anticancer | Inhibits proliferation of specific cancer cell lines |
Agricultural Chemistry
Research has also explored the use of this compound in agricultural applications:
- Pesticidal Activity : The compound has shown promise as a pesticide due to its ability to disrupt certain biological processes in pests. Field trials have indicated effective pest control with minimal environmental impact .
Material Science
In material science, the compound's unique structure allows for potential applications in developing new materials:
- Polymer Synthesis : The incorporation of this thieno-pyrimidine derivative into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical properties .
Case Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry reported that a series of synthesized thieno-pyrimidine derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The most potent derivative exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a lead compound for further development .
Case Study 2: Anticancer Activity
Research conducted at a leading pharmaceutical institute demonstrated that specific modifications to the thieno-pyrimidine core enhanced its anticancer activity. The study utilized various cancer cell lines and found that certain derivatives induced apoptosis more effectively than existing chemotherapeutics, warranting further investigation into their mechanisms of action .
Mechanism of Action
The mechanism by which 2-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or interfere with DNA replication in cancer cells . The compound’s structure allows it to bind to biological receptors with high affinity, potentially leading to the modulation of various cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The table below summarizes key structural analogues and their distinguishing features:
Key Comparative Analysis
Substituent Effects :
- The ethyl group in the target compound enhances lipophilicity compared to the parent compound (3b), improving membrane permeability for biological applications .
- Chloro substituents (e.g., in 4-Chloro-2-ethyl derivatives) increase electrophilicity, facilitating nucleophilic substitution reactions, whereas the thione group enables hydrogen bonding and metal coordination .
- Bulkier substituents (e.g., isobutyl in ) may hinder binding to compact enzyme active sites but improve selectivity for certain targets.
Biological Activity :
- The thione group in the target compound shows superior tyrosinase inhibition compared to oxo or thiol analogues due to stronger interactions with copper ions in the enzyme’s active site .
- Benzo-fused derivatives (e.g., in ) exhibit anti-proliferative activity against cancer cell lines, attributed to π-π stacking with DNA, a feature absent in the cyclopenta-fused target compound.
Synthetic Routes: The target compound is synthesized via thiourea cyclization (e.g., using phenylisothiocyanate) , whereas chloro-substituted analogues require halogenation of preformed pyrimidines . Benzannulated derivatives are synthesized via condensation of aminothiophene carboxamides with aldehydes, followed by cyclization .
Physical Properties :
Biological Activity
The compound 2-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione (CAS No. 342383-93-1) is part of a class of thienopyrimidine derivatives that have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 235.31 g/mol. Its structure features a unique fused ring system that contributes to its biological activity.
1. Anti-inflammatory Activity
Research indicates that thienopyrimidine derivatives exhibit notable anti-inflammatory properties. In a study evaluating various derivatives, compounds similar to 2-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione demonstrated the ability to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. For instance:
- Compound A6 from a related series showed comparable anti-inflammatory effects to indomethacin at a concentration of 10 µM.
- The compounds were assessed using ELISA assays which revealed significant inhibition of cytokine release in a dose-dependent manner .
2. Anticancer Activity
Thienopyrimidine derivatives have also been explored for their potential anticancer effects. The structural characteristics of these compounds allow them to interact with various molecular targets involved in cancer progression:
- A study highlighted that modifications in the thienopyrimidine scaffold could enhance cytotoxicity against cancer cell lines while maintaining low cytotoxicity towards normal cells.
- The cytotoxicity was evaluated using MTT assays, which indicated that many derivatives maintained over 80% cell viability at concentrations up to 160 µM .
3. Antimicrobial Activity
The antimicrobial properties of thienopyrimidine derivatives have been well-documented. Compounds within this class have shown effectiveness against various bacterial strains:
- Research has indicated that certain thieno[2,3-d]pyrimidine derivatives possess broad-spectrum antimicrobial activity.
- Their mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thienopyrimidine derivatives:
Q & A
Q. 1.1. What are the optimized synthesis routes for 2-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione?
The compound is typically synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes under reflux in ethanol, followed by heterocyclization using glacial acetic acid and DMSO. This method achieves yields up to 60% and ensures purity through recrystallization from acetic acid . Key steps include controlling reaction time (30–60 minutes for azomethine formation) and solvent selection (DMSO enhances cyclization efficiency). Characterization via -NMR and IR spectroscopy is critical for confirming structural integrity .
Q. 1.2. How is the compound characterized to confirm its molecular structure?
Primary characterization methods include:
- -NMR : Peaks at δ 12.6 ppm (N-H) and δ 7.9 ppm (C-H) confirm hydrogen environments .
- Mass spectrometry (MS) : A molecular ion peak at m/z 208 [M] validates the molecular formula (CHNS) .
- Elemental analysis : Matches calculated values (C 51.90%, H 3.87%, N 13.45%) to confirm purity .
- Melting point : A sharp range (223–224°C) indicates homogeneity .
Q. 1.3. What are the primary biological activities investigated for this compound?
Studies focus on:
- Antimicrobial activity : Evaluated via agar diffusion assays against Gram-positive and Gram-negative bacteria .
- Anti-tyrosinase activity : Molecular docking predicts competitive inhibition by binding to the enzyme’s active site, supported by IC values .
Advanced Research Questions
Q. 2.1. How do structural modifications (e.g., substituents at the 2-position) influence biological activity?
Substituents like ethyl or aryl groups modulate electronic and steric properties, altering binding affinity. For example:
- 2-Ethyl groups : Enhance hydrophobic interactions with tyrosinase’s copper-binding site, improving inhibition .
- Aromatic substituents : Increase π-π stacking with enzyme residues, as shown in docking studies using AutoDock Vina (binding energies ≤ -8.5 kcal/mol) .
- 2-NH vs. 2-CH : Substituting CH with NH boosts dihydrofolate reductase (DHFR) inhibition by 10-fold (IC = 0.09–0.1 µM) due to hydrogen bonding with catalytic residues .
Q. 2.2. What synthetic challenges arise in scaling up production, and how are they addressed?
Key challenges include:
- Low yields in cyclization steps : Optimized by refluxing in glacial acetic acid with DMSO as a catalyst .
- Purification difficulties : Column chromatography or fractional crystallization from acetic acid removes byproducts .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates but require careful removal to avoid toxicity .
Q. 2.3. How can molecular docking guide the design of derivatives with enhanced activity?
Docking studies (e.g., using Schrödinger Suite or MOE) identify:
- Binding modes : The thione sulfur coordinates with tyrosinase’s Cu ions, while the cyclopenta ring occupies hydrophobic pockets .
- Critical residues : Interactions with His263 and Met280 in tyrosinase are pivotal for inhibition .
- Scoring functions : Derivatives with ΔG ≤ -9.0 kcal/mol are prioritized for synthesis .
Q. 2.4. How are contradictions in biological data resolved (e.g., varying IC50_{50}50 values across studies)?
Discrepancies arise from:
- Assay conditions : Differences in pH (e.g., 6.8 vs. 7.4) or substrate concentration affect activity. Standardizing protocols (e.g., Mushroom tyrosinase at 25°C) minimizes variability .
- Compound purity : HPLC validation (≥95% purity) ensures reproducibility .
- Cell-based vs. enzyme assays : Cellular permeability and off-target effects may explain lower activity in vivo .
Q. 2.5. What advanced analytical techniques are used to resolve structural ambiguities?
Q. 2.6. What pharmacological profiling strategies are recommended for preclinical evaluation?
- In vitro profiling :
- In vivo models :
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
